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molecular formula C11H14O4 B8275314 Methyl 3-methoxymethyl-4-hydroxy-5-methylbenzoate

Methyl 3-methoxymethyl-4-hydroxy-5-methylbenzoate

Cat. No. B8275314
M. Wt: 210.23 g/mol
InChI Key: IBOMHALQTMYKMG-UHFFFAOYSA-N
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Patent
US08119422B2

Procedure details

A suspension of crude methyl 4-acetoxy-3-bromomethyl-5-methylbenzoate (4.63 g, 0.00154 mol) in methanol (100 mL) was mixed with sodium bicarbonate (6.48 g, 5 equivalents). The mixture was refluxed under a nitrogen atmosphere. After 1.5 hours, TLC analysis showed complete conversion. The reaction was cooled to room temperature and evaporated to dryness. The residue was partitioned between ethyl acetate (100 mL) and water (100 mL). The ethyl acetate layer was separated and washed with water. It was then dried over anhydrous magnesium sulfate, filtered and evaporated to dryness. The crude product (1.5 g) was purified by flash chromatography on silica using 10% ethyl acetate/hexanes as eluent. Purified Yield=0.833 g (40%), white waxy solid.
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14]([CH3:15])=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[CH2:16]Br)(=O)C.[C:18](=O)(O)[O-:19].[Na+]>CO>[CH3:18][O:19][CH2:16][C:6]1[CH:7]=[C:8]([CH:13]=[C:14]([CH3:15])[C:5]=1[OH:4])[C:9]([O:11][CH3:12])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
4.63 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=O)OC)C=C1C)CBr
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.48 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (100 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product (1.5 g) was purified by flash chromatography on silica using 10% ethyl acetate/hexanes as eluent
CUSTOM
Type
CUSTOM
Details
Purified Yield=0.833 g (40%), white waxy solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COCC=1C=C(C(=O)OC)C=C(C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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